5-Amino-4-chloro-2-methylbenzoic acid 5-Amino-4-chloro-2-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18836220
InChI: InChI=1S/C8H8ClNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol

5-Amino-4-chloro-2-methylbenzoic acid

CAS No.:

Cat. No.: VC18836220

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-4-chloro-2-methylbenzoic acid -

Specification

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
IUPAC Name 5-amino-4-chloro-2-methylbenzoic acid
Standard InChI InChI=1S/C8H8ClNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Standard InChI Key WGJYXWJRRSXENJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C(=O)O)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomerism

5-Amino-4-chloro-2-methylbenzoic acid belongs to the class of substituted benzoic acids, characterized by an amino group (-NH2_2) at position 5, a chlorine atom (-Cl) at position 4, and a methyl group (-CH3_3) at position 2 on the aromatic ring. Its IUPAC name derives from the carboxyl group (-COOH) at position 1, which serves as the reference point for numbering . Notably, structural isomerism arises in analogs such as 4-amino-5-chloro-2-methylbenzoic acid (PubChem CID: 22978901) , where substituent positions differ, leading to distinct physicochemical and biological properties.

Table 1: Comparative Structural Properties of Related Chlorinated Benzoic Acids

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent Positions
5-Amino-4-chloro-2-methylbenzoic acidC8H8ClNO2\text{C}_8\text{H}_8\text{ClNO}_2185.615-NH2_2, 4-Cl, 2-CH3_3
4-Amino-5-chloro-2-methylbenzoic acidC8H8ClNO2\text{C}_8\text{H}_8\text{ClNO}_2185.614-NH2_2, 5-Cl, 2-CH3_3
5-Amino-4-chloro-2-methoxybenzoic acidC8H8ClNO3\text{C}_8\text{H}_8\text{ClNO}_3201.615-NH2_2, 4-Cl, 2-OCH3_3

Data sources: .

Synthetic Pathways and Optimization

Reduction of Nitro Precursors

A common route to synthesize chlorinated aminobenzoic acids involves the reduction of nitro intermediates. For example, 5-amino-4-chloro-2-fluoro-benzoic acid methyl ester is synthesized via iron-mediated reduction of 4-chloro-2-fluoro-5-nitro-benzoic acid methyl ester in methanol/water with ammonium chloride . This method achieves a 65.5% yield under reflux conditions (75°C, 2 hours) . While the target compound substitutes fluorine with a methyl group, analogous protocols may apply, replacing the nitro group (-NO2_2) at position 5 with -NH2_2 through catalytic hydrogenation or metal-acid reductions.

Purification and Characterization

Post-synthesis purification typically employs silica gel column chromatography with ethyl acetate/petroleum ether gradients . Liquid chromatography-mass spectrometry (LC-MS) confirms product identity, with characteristic [M+H]+[M+H]^+ peaks observed at m/z 204.2 for methyl ester derivatives . For 5-amino-4-chloro-2-methylbenzoic acid, nuclear magnetic resonance (NMR) spectroscopy would resolve positional isomerism, with distinct chemical shifts for -NH2_2 (δ 4.5–5.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

Physicochemical Properties

Thermodynamic Parameters

Although experimental data for the target compound are sparse, its methoxy analog (5-amino-4-chloro-2-methoxybenzoic acid) exhibits a density of 1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 378.9±42.0C378.9 \pm 42.0^\circ \text{C} . The methyl substituent likely reduces polarity compared to methoxy derivatives, decreasing solubility in polar solvents like water.

Table 2: Predicted Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Melting Point210C210^\circ \text{C} Analogous chlorinated benzoic acids
LogP (Partition Coefficient)1.64Similar to 5-amino-4-chloro-2-methoxybenzoic acid
Solubility in Water<1 mg/mLHydrophobic methyl group

Reactivity and Functionalization

Amino Group Reactivity

The aromatic amino group undergoes diazotization, enabling coupling reactions to form azo dyes or pharmaceutical intermediates. For instance, esters of 4-amino-5-chloro-2-methoxybenzoic acid exhibit potent gastrointestinal motility effects, suggesting similar bioactivity in methyl-substituted analogs .

Carboxyl Group Derivatives

Esterification or amidation of the -COOH group enhances lipid solubility for drug delivery. A study on 4-amino-5-chloro-2-methoxybenzoic acid esters demonstrated improved pharmacokinetic profiles, with ethyl esters showing 90% oral bioavailability in rodent models .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

Chlorinated aminobenzoic acids serve as precursors to herbicides and fungicides. The methyl group enhances stability against oxidative degradation, making the compound suitable for prolonged field efficacy.

Drug Development

Esters of 4-amino-5-chloro-2-methoxybenzoic acid are investigated as prokinetic agents for gastrointestinal disorders . By analogy, 5-amino-4-chloro-2-methylbenzoic acid derivatives could modulate serotonin receptors or ion channels.

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